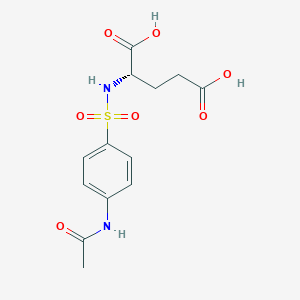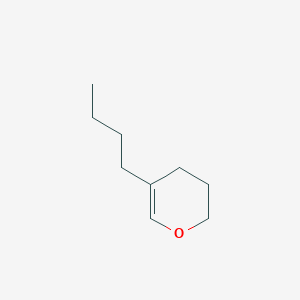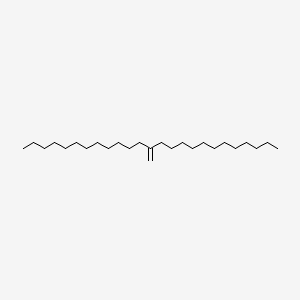![molecular formula C13H8O3S B14514242 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one CAS No. 63212-13-5](/img/structure/B14514242.png)
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that belongs to the thieno[3,2-b]pyran family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system fused with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-b]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the thieno[3,2-b]pyran ring, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the context of enzyme inhibition and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway, which is implicated in various cancers . The compound’s structure allows it to bind to the active site of PI3K, thereby inhibiting its activity and disrupting downstream signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thieno[3,4-b]pyridines:
Furo[2,3-g]chromen-7-ones: These analogs of psoralen have been synthesized and studied for their unique properties.
Uniqueness
Its ability to inhibit the PI3K pathway further distinguishes it from other similar compounds, highlighting its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
63212-13-5 |
|---|---|
Molekularformel |
C13H8O3S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-hydroxy-5-phenylthieno[3,2-b]pyran-7-one |
InChI |
InChI=1S/C13H8O3S/c14-9-6-11(8-4-2-1-3-5-8)16-12-10(15)7-17-13(9)12/h1-7,15H |
InChI-Schlüssel |
YXKFPJUOGCFBKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)


![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)







![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

